Actinamine Dihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

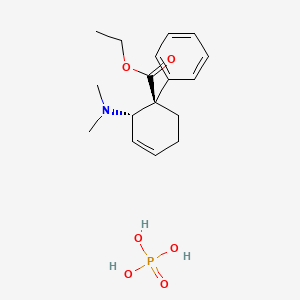

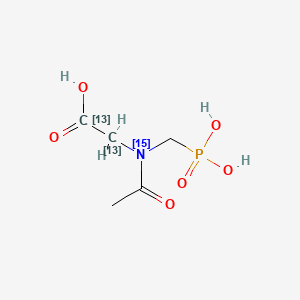

Actinamine Dihydrochloride is a broad-spectrum antibiotic known for its ability to inhibit microbial growth by binding to the ribosome and preventing protein synthesis . It is effective against various bacterial and fungal infections . The compound has a molecular formula of C8H20Cl2N2O4 and a molecular weight of 279.16 g/mol .

Applications De Recherche Scientifique

Actinamine Dihydrochloride has diverse applications in scientific research:

Mécanisme D'action

Target of Action

Actinamine Dihydrochloride primarily targets the ribosome . The ribosome is a complex molecular machine found within all living cells that serves as the site of biological protein synthesis. It links amino acids together in the order specified by messenger RNA (mRNA) molecules .

Mode of Action

Actinamine Dihydrochloride interacts with its target, the ribosome, by binding to it . This binding prevents protein synthesis, thereby inhibiting the growth of microbes . The compound’s interaction with the ribosome and the resulting changes in protein synthesis are key to its antimicrobial activity .

Biochemical Pathways

The primary biochemical pathway affected by Actinamine Dihydrochloride is the protein synthesis pathway . By binding to the ribosome, Actinamine Dihydrochloride inhibits the translation of mRNA into protein, disrupting this crucial cellular process . The downstream effects of this disruption can include inhibited growth and eventual death of the microorganism .

Result of Action

The molecular and cellular effects of Actinamine Dihydrochloride’s action primarily involve the inhibition of protein synthesis . This inhibition can prevent the growth of certain microorganisms, making Actinamine Dihydrochloride effective against certain strains of Actinomyces, Corynebacterium, and Streptomyces .

Méthodes De Préparation

Actinamine Dihydrochloride is typically synthesized through organic chemical reactions. One common method involves reacting the appropriate starting material with hydrogen chloride to produce Actinamine Dihydrochloride crystals . The industrial production of this compound often involves fermentation processes using the bacterium Streptomyces spectabilis.

Analyse Des Réactions Chimiques

Actinamine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the molecule.

Reduction: This reaction can modify the compound’s structure by adding hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another. Common reagents used in these reactions include hydrogen chloride and other electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Actinamine Dihydrochloride is similar to other antibiotics such as Spectinomycin. it is unique in its ability to bind to the ribosome and inhibit protein synthesis effectively . Other similar compounds include:

Spectinomycin: An aminocyclitol antibiotic that also inhibits protein synthesis.

Deoxyspectinomycins: Analogues of Spectinomycin with modified hydroxyl groups.

Actinamine Dihydrochloride stands out due to its broad-spectrum activity and effectiveness against low-basicity microorganisms .

Propriétés

Numéro CAS |

52049-70-4 |

|---|---|

Formule moléculaire |

C8H20Cl2N2O4 |

Poids moléculaire |

279.158 |

Nom IUPAC |

(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride |

InChI |

InChI=1S/C8H18N2O4.2ClH/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12;;/h3-14H,1-2H3;2*1H/t3-,4+,5?,6+,7-,8?;; |

Clé InChI |

FBEYLEBLKPGEJY-PZTBLVBHSA-N |

SMILES |

CNC1C(C(C(C(C1O)O)O)NC)O.Cl.Cl |

Synonymes |

1,3-Dideoxy-1,3-bis(methylamino)-myo-inositol Dihydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)

![2H-Isoxazolo[4,5-f]indole](/img/structure/B585125.png)